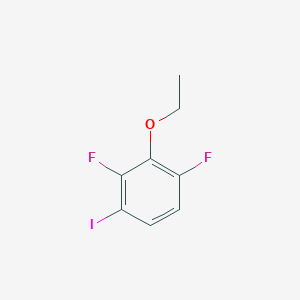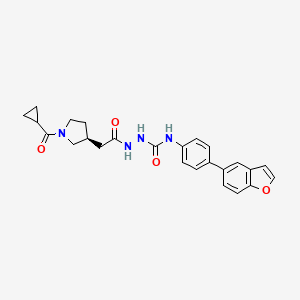
(S)-N-(4-(benzofuran-5-yl)phenyl)-2-(2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetyl)hydrazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(4-(benzofuran-5-yl)phenyl)-2-(2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetyl)hydrazine-1-carboxamide is a complex organic compound that features a benzofuran moiety, a cyclopropane ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-(benzofuran-5-yl)phenyl)-2-(2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetyl)hydrazine-1-carboxamide likely involves multiple steps, including:
- Formation of the benzofuran-5-yl phenyl intermediate.
- Introduction of the cyclopropanecarbonyl group to the pyrrolidine ring.
- Coupling of the intermediate with the hydrazine-1-carboxamide moiety.
Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often involving continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Substitution reactions might occur at the aromatic rings or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
The major products would depend on the specific reactions and conditions used, but could include oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(S)-N-(4-(benzofuran-5-yl)phenyl)-2-(2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetyl)hydrazine-1-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N-(4-(benzofuran-5-yl)phenyl)-2-(2-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)acetyl)hydrazine-1-carboxamide: can be compared with other benzofuran derivatives, cyclopropane-containing compounds, and pyrrolidine derivatives.
Uniqueness
- The unique combination of benzofuran, cyclopropane, and pyrrolidine moieties in a single molecule may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C25H26N4O4 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
1-[4-(1-benzofuran-5-yl)phenyl]-3-[[2-[(3S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]acetyl]amino]urea |
InChI |
InChI=1S/C25H26N4O4/c30-23(13-16-9-11-29(15-16)24(31)18-1-2-18)27-28-25(32)26-21-6-3-17(4-7-21)19-5-8-22-20(14-19)10-12-33-22/h3-8,10,12,14,16,18H,1-2,9,11,13,15H2,(H,27,30)(H2,26,28,32)/t16-/m0/s1 |
InChI-Schlüssel |
XRBCZQDWXXBNNI-INIZCTEOSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1CC(=O)NNC(=O)NC2=CC=C(C=C2)C3=CC4=C(C=C3)OC=C4)C(=O)C5CC5 |
Kanonische SMILES |
C1CC1C(=O)N2CCC(C2)CC(=O)NNC(=O)NC3=CC=C(C=C3)C4=CC5=C(C=C4)OC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


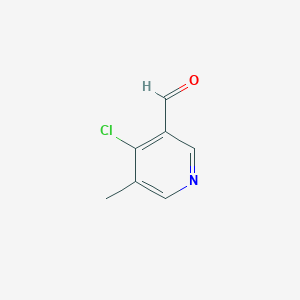
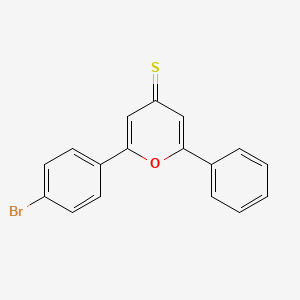

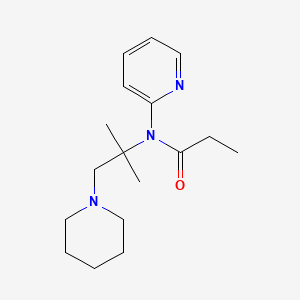
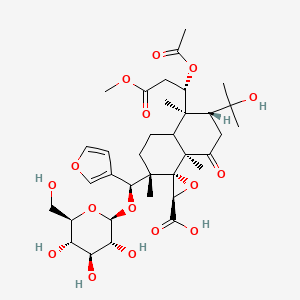
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
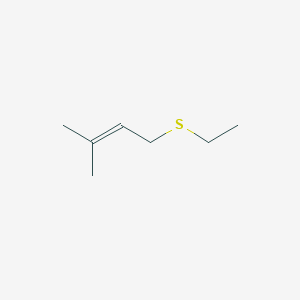
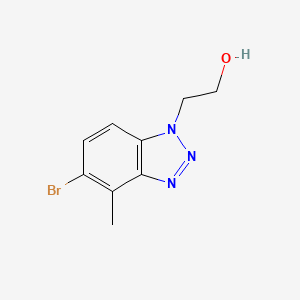
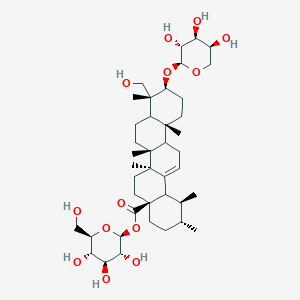
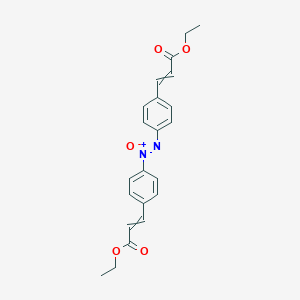
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)
